An In-depth Technical Guide to N-(1-ethylpropyl)-N-methylamine Hydrochloride
An In-depth Technical Guide to N-(1-ethylpropyl)-N-methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-ethylpropyl)-N-methylamine hydrochloride, a secondary amine salt, presents a chemical scaffold of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical structure, and extrapolated physicochemical characteristics based on analogous compounds. This document details a probable synthetic route via reductive amination, outlines purification strategies for amine hydrochlorides, and discusses relevant analytical techniques for characterization. Furthermore, it explores the general pharmacological and toxicological considerations for secondary amines, providing context for future research and development endeavors. This guide is intended to serve as a foundational resource for professionals engaged in the exploration of novel chemical entities.
Chemical and Physical Properties
N-(1-ethylpropyl)-N-methylamine hydrochloride is the hydrochloride salt of the secondary amine N-(1-ethylpropyl)-N-methylamine. Its chemical structure and basic properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | N-(1-ethylpropyl)-N-methylamine hydrochloride | [1][2] |
| Synonyms | (1-Ethylpropyl)methylamine hydrochloride, N-Methyl-3-pentanamine hydrochloride | [3][4] |
| CAS Number | 130985-81-8 | [1][2][3] |
| Molecular Formula | C₆H₁₅N·HCl | [1][2] |
| Molecular Weight | 137.65 g/mol | [1][2][3] |
| Physical Form | Solid | [3] |
| Predicted XlogP | 1.7 | [5] |
-
Melting Point: Amine hydrochlorides are typically crystalline solids with relatively high melting points. For comparison, methylamine hydrochloride has a melting point of 231-233 °C.[6][7]
-
Solubility: Amine hydrochlorides are generally soluble in water and lower-order alcohols like ethanol and methanol, and insoluble in nonpolar organic solvents such as diethyl ether and chloroform.[8][9] The solubility of N-(1-ethylpropyl)-N-methylamine hydrochloride is expected to follow this trend.
-
pKa: The pKa of the protonated amine is a critical parameter for understanding its behavior in biological systems. The pKa of secondary amines typically ranges from 10 to 11. Computational methods can be employed for a more precise prediction.[10]
Synthesis and Purification
A common and efficient method for the synthesis of secondary amines like N-(1-ethylpropyl)-N-methylamine is reductive amination.[11][12][13][14][15] This involves the reaction of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced to the corresponding amine.
Proposed Synthesis Workflow: Reductive Amination
The synthesis of N-(1-ethylpropyl)-N-methylamine can be envisioned through the reductive amination of 3-pentanone with methylamine. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.
Caption: Proposed synthesis of N-(1-ethylpropyl)-N-methylamine hydrochloride.
Experimental Protocol: Synthesis
Materials:
-
3-Pentanone
-
Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Methanol or other suitable reaction solvent
-
Hydrochloric acid (e.g., as a solution in diethyl ether or dioxane)
-
Anhydrous diethyl ether or other suitable solvent for precipitation
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-pentanone in methanol. To this solution, add a solution of methylamine. The reaction is typically stirred at room temperature. The pH should be maintained in a slightly acidic range (pH 4-6) to facilitate imine formation.[11]
-
Reduction: Once the imine formation is deemed complete (monitored by TLC or GC-MS), slowly add sodium cyanoborohydride to the reaction mixture. It is crucial to control the temperature during this exothermic step. The reaction is stirred until the reduction is complete.
-
Work-up: Quench the reaction by the careful addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1-ethylpropyl)-N-methylamine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a non-polar solvent like anhydrous diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether or dioxane with stirring. The hydrochloride salt should precipitate out of the solution.
Purification
Purification of the final hydrochloride salt is crucial to remove unreacted starting materials and byproducts.
Protocol: Recrystallization
-
Filter the precipitated hydrochloride salt and wash with cold diethyl ether.
-
For further purification, recrystallization can be performed. Due to the high solubility of many amine hydrochlorides in ethanol, 2-propanol is often a preferred solvent.[16] Dissolve the crude salt in a minimal amount of hot 2-propanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold 2-propanol, and dry under vacuum.
An alternative purification method involves acid-base extraction. The amine hydrochloride can be dissolved in water, and non-amine impurities can be removed by extraction with an organic solvent. The aqueous layer is then basified, and the free amine is extracted into an organic solvent, which is then dried and treated with HCl to precipitate the pure hydrochloride salt.[17][18]
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of N-(1-ethylpropyl)-N-methylamine hydrochloride.
Infrared (IR) Spectroscopy
The IR spectrum of a secondary amine hydrochloride is characterized by specific absorption bands.
-
N-H Stretching: A broad and strong absorption band is expected in the region of 2700-2300 cm⁻¹ due to the stretching of the N-H⁺ bond in the secondary ammonium ion.[19][20]
-
N-H Bending: A medium to strong absorption band between 1620 and 1560 cm⁻¹ is characteristic of the N-H₂⁺ bending vibration.[21][22][23]
-
C-H Stretching: Aliphatic C-H stretching bands will appear in the 3000-2850 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. While specific spectra for N-(1-ethylpropyl)-N-methylamine hydrochloride are not available, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.[24][25]
Predicted ¹H NMR Spectral Features:
-
N-H Proton: A broad singlet corresponding to the two protons on the nitrogen. The chemical shift will be concentration and solvent-dependent.
-
N-CH₃ Group: A singlet or a doublet (due to coupling with the N-H proton, which may be broadened) for the methyl group attached to the nitrogen.
-
CH-N Group: A multiplet for the methine proton at the 3-position of the pentyl chain.
-
CH₂ Groups: Multiplets for the two methylene groups of the ethyl substituents.
-
CH₃ Groups: Triplets for the two terminal methyl groups of the ethyl substituents.
Predicted ¹³C NMR Spectral Features:
-
Distinct signals are expected for each of the unique carbon atoms in the molecule: the N-methyl carbon, the methine carbon, the methylene carbons, and the terminal methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-(1-ethylpropyl)-N-methylamine, the free base would be analyzed. The expected molecular ion peak [M]⁺ would be at m/z 101.19.[26][27][28] Fragmentation would likely involve the loss of alkyl groups adjacent to the nitrogen atom.
Pharmacological and Toxicological Considerations
Disclaimer: The following information is based on the general properties of N-alkylamines and secondary amines and is not specific to N-(1-ethylpropyl)-N-methylamine hydrochloride. Detailed pharmacological and toxicological studies on this specific compound are required for a comprehensive assessment.
Potential Pharmacological Activity
N-alkylamines are a common motif in many biologically active compounds.[29][30] Depending on the overall structure of the molecule, they can interact with a variety of biological targets. Some alkylamine derivatives have shown activity as antihistamines.[31] The specific pharmacological profile of N-(1-ethylpropyl)-N-methylamine would need to be determined through in vitro and in vivo screening.
Toxicological Profile
Secondary amines, as a class, can exhibit varying degrees of toxicity.[32][33][34][35]
-
Irritation: Like many amines, N-(1-ethylpropyl)-N-methylamine hydrochloride is expected to be an irritant to the skin, eyes, and respiratory tract.
-
General Toxicity: The toxicity of amines can be structure-dependent. Some studies suggest that primary amines may have a better in vivo toxicology profile compared to secondary and tertiary amines.[34][36]
-
Metabolism: Secondary amines can be metabolized in the body, and the metabolites may have their own toxicological profiles.
Conclusion
N-(1-ethylpropyl)-N-methylamine hydrochloride is a secondary amine salt with potential applications in chemical synthesis and drug discovery. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its expected properties, a plausible synthetic route, and appropriate analytical and purification techniques based on established chemical principles and data from analogous structures. Researchers and drug development professionals should use this guide as a starting point and conduct thorough experimental validation for any application of this compound.
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